molecular formula C21H23NO5 B1589159 10-Oxo-3-O-methylnaltrexone CAS No. 96445-13-5

10-Oxo-3-O-methylnaltrexone

Cat. No.: B1589159
CAS No.: 96445-13-5
M. Wt: 369.4 g/mol
InChI Key: MPULCDMBFAYJIX-IVAOSVALSA-N
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Description

10-Oxo-3-O-methylnaltrexone is a derivative of naltrexone, a well-known opioid antagonist. This compound is primarily recognized for its role in mitigating the side effects of opioid medications, particularly opioid-induced constipation, without affecting the analgesic properties of opioids. It achieves this by acting peripherally, thus not crossing the blood-brain barrier.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxo-3-O-methylnaltrexone typically begins with naltrexone hydrochloride as the starting material. The process involves several key steps:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions: 10-Oxo-3-O-methylnaltrexone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

10-Oxo-3-O-methylnaltrexone has several scientific research applications:

    Chemistry: Used as a model compound to study opioid receptor interactions and peripheral opioid antagonism.

    Biology: Investigated for its effects on gastrointestinal motility and opioid-induced side effects.

    Medicine: Primarily used to treat opioid-induced constipation in patients who do not respond to traditional laxatives.

    Industry: Employed in the development of new opioid antagonists and related pharmaceuticals

Mechanism of Action

The mechanism of action of 10-Oxo-3-O-methylnaltrexone involves its role as a peripherally acting μ-opioid receptor antagonist. It binds to opioid receptors in the gastrointestinal tract, inhibiting the effects of opioids on gastrointestinal motility without crossing the blood-brain barrier. This selective action allows it to alleviate constipation without affecting pain relief or causing withdrawal symptoms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its selective peripheral action, which allows it to mitigate opioid-induced side effects without interfering with central opioid effects. This makes it particularly valuable in clinical settings where maintaining analgesia is crucial .

Properties

IUPAC Name

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,18-19,25H,2-3,6-10H2,1H3/t18-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPULCDMBFAYJIX-IVAOSVALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461786
Record name 10-Oxo-3-O-methylnaltrexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96445-13-5
Record name 10-Oxo-3-O-methylnaltrexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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